molecular formula C16H19N3O3S B2567146 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 459845-42-2

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No. B2567146
CAS RN: 459845-42-2
M. Wt: 333.41
InChI Key: KHBAKZMEWKPQLK-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as MPPE, is a chemical compound that has been synthesized for scientific research purposes. MPPE has shown potential in various applications, including the treatment of cancer, neurological disorders, and inflammation.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various methods for synthesizing compounds with the 1,3,4-oxadiazole moiety, which is known for its biological activities. For instance, novel Schiff bases and pyridine derivatives have been synthesized using specific reactants and conditions, revealing their structural properties through spectral data analysis. These methods include Gewald synthesis, Vilsmeier-Haack reaction, and others, which have been instrumental in creating compounds for further biological evaluation (Puthran et al., 2019), (Patel, Agravat, & Shaikh, 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds with the 1,3,4-oxadiazole ring. These compounds were tested against various bacterial and fungal strains, showing significant activity in some cases. This suggests their potential as leads for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008), (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Activity

Research into the antioxidant properties of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has shown that these compounds can act as effective radical scavengers. This highlights their potential therapeutic applications in conditions caused by oxidative stress (Mallesha, Harish, Mohana, & Rekha, 2014).

Anticonvulsant and Anti-inflammatory Activities

Compounds featuring the 1,3,4-oxadiazole core have been evaluated for their anticonvulsant activities using various models. The studies suggest that these compounds might interact with central nervous system receptors, providing a basis for further investigation as potential anticonvulsant therapies (Rajak, Deshmukh, Veerasamy, Sharma, Mishra, & Kharya, 2010). Moreover, certain derivatives have demonstrated anti-inflammatory activity, suggesting their utility in managing inflammation-related conditions (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-21-13-7-5-12(6-8-13)15-17-18-16(22-15)23-11-14(20)19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBAKZMEWKPQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101329232
Record name 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

459845-42-2
Record name 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101329232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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